molecular formula C15H23N3O2 B1674821 Leucyl-phenylalanine amide CAS No. 38678-60-3

Leucyl-phenylalanine amide

Cat. No.: B1674821
CAS No.: 38678-60-3
M. Wt: 277.36 g/mol
InChI Key: HVNQCDIUFGAINF-STQMWFEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a solid resin.

    Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the solid support and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of H-Leu-Phe-NH2 can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing production time. Additionally, advancements in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide, altering its properties .

Scientific Research Applications

Properties

CAS No.

38678-60-3

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1

InChI Key

HVNQCDIUFGAINF-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

Appearance

Solid powder

38678-60-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-leucyl-L-phenylalaninamide
Leu-Phe-NH2
leucyl-phenylalanine amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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